molecular formula C6H14ClN3O B2731711 N-methylpiperazine-1-carboxamide Hydrochloride CAS No. 479611-85-3

N-methylpiperazine-1-carboxamide Hydrochloride

Cat. No.: B2731711
CAS No.: 479611-85-3
M. Wt: 179.65
InChI Key: LGBOFSPUMGFASV-UHFFFAOYSA-N
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Description

N-methylpiperazine-1-carboxamide Hydrochloride is a chemical compound with the molecular formula C6H14ClN3O. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide Hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: N-methylpiperazine-1-carboxamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions may require catalysts or specific pH conditions.

Major Products Formed:

    Oxidation: Formation of N-methylpiperazine-1-carboxamide N-oxide.

    Reduction: Formation of N-methylpiperazine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-methylpiperazine-1-carboxamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-methylpiperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The compound’s structure allows it to form stable complexes with its targets, leading to changes in their function and activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-methylpiperazine-1-carboxamide Hydrochloride can be compared with other similar compounds, such as:

    N-methylpiperazine: A simpler derivative used in organic synthesis and pharmaceutical research.

    Piperazine: The parent compound, widely used in the synthesis of various pharmaceuticals and as an anthelmintic agent.

    N-methylpiperazine-1-carboxamide: The non-hydrochloride form, used in similar applications but with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in pharmaceutical formulations and industrial applications where these properties are essential.

Properties

IUPAC Name

N-methylpiperazine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBOFSPUMGFASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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